molecular formula C8H11BO2S B8203987 (2-Methyl-3-(methylthio)phenyl)boronic acid

(2-Methyl-3-(methylthio)phenyl)boronic acid

Cat. No.: B8203987
M. Wt: 182.05 g/mol
InChI Key: UUBGUMMYIROVQU-UHFFFAOYSA-N
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Description

(2-Methyl-3-(methylthio)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a methylthio group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-(methylthio)phenyl)boronic acid typically involves the reaction of 2-methyl-3-(methylthio)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid group. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of contamination and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or alcoholic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.

    Substitution: Electrophilic aromatic substitution reactions are carried out using reagents like bromine or nitric acid, often in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(2-Methyl-3-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-3-(methylthio)phenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an electrophilic organic group, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-3-(methylthio)phenyl)boronic acid is unique due to the presence of both methyl and methylthio substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(2-methyl-3-methylsulfanylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2S/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBGUMMYIROVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)SC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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